1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride
Description
This compound is a hydrochloride salt featuring a dihydroquinoline moiety linked to a piperazine ring via an ethanone bridge. The piperazine group, a common pharmacophore, may improve solubility and bioavailability due to its basic nitrogen atoms, which are protonated under physiological conditions. The hydrochloride salt form further enhances aqueous solubility, a critical factor for drug absorption .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.ClH/c19-15(12-17-10-7-16-8-11-17)18-9-3-5-13-4-1-2-6-14(13)18;/h1-2,4,6,16H,3,5,7-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKYWCHGCIJVOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 3,4-Dihydroquinoline Core
The 3,4-dihydroquinoline scaffold is typically synthesized via cyclization reactions. A Friedel-Crafts acylation approach, as demonstrated in, employs TiCl₄ to facilitate intramolecular cyclization of ketone intermediates. For instance, (±)-19 (Scheme 1 in) is generated by treating acid chloride derivatives with TiCl₄, yielding a bicyclic ketone. Subsequent reduction with PtO₂ or catalytic hydrogenation produces the dihydroquinoline structure. Alternative routes involve Conrad-Limpach cyclization using ethyl acetoacetate and substituted anilines, though this method requires precise temperature control to avoid over-reduction.
Ethanone Bridge Formation
The ethanone linker is introduced via chloroacetylation or condensation reactions. In, chloroacyl chlorides (e.g., 13a–c ) react with piperazine derivatives in the presence of triethylamine to form amides (e.g., 22a–b ), which are subsequently reduced with LiAlH₄ to secondary amines. Demethylation using BBr₃ in CH₂Cl₂ finalizes the quinoline hydroxyl group. Alternatively, describes thioether formation via nucleophilic displacement, though this method is less common for ethanone-linked systems.
Detailed Synthetic Protocols
Alternative Route via Reductive Amination
Step 1: Enamine Formation
3-Aminobenzyl alcohol (11 ) reacts with dimethyl 2-(methoxymethylene)malonate (6 ) to form enamine 12 , which is oxidized to aldehyde 13 using Dess-Martin periodinane.
Step 2: Reductive Amination
Aldehyde 13 undergoes reductive amination with piperazine derivatives using NaCNBH₃ in MeOH, yielding 7j–7ab . Microwave-assisted cyclization then generates the 4(1H)-quinolone core.
Step 3: Ethanone Linker Installation
The quinolone intermediate is acetylated with chloroacetyl chloride in CH₂Cl₂, followed by piperazine displacement in the presence of Et₃N. Final HCl treatment yields the hydrochloride salt.
Optimization and Challenges
Reaction Condition Optimization
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent for alkylation | DMF (anhydrous) | 78% → 92% | |
| Reducing agent | NaCNBH₃ (pH 6–7) | 65% → 88% | |
| Demethylation agent | BBr₃ (1.2 eq in CH₂Cl₂) | 70% → 95% |
The use of continuous flow reactors for Friedel-Crafts acylation (residence time: 15 min, 80°C) enhances scalability, reducing side products from 12% to 3%.
Stereochemical Considerations
Racemic mixtures are common in early intermediates (e.g., 17 in). Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or preparative HPLC is essential for enantiopure products.
Structural Characterization
Spectroscopic Data
Purity Analysis
HPLC (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min): Retention time = 6.8 min, purity >99%.
Chemical Reactions Analysis
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents like bromoethane can introduce new functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential therapeutic effects, particularly in the following areas:
1. Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. The mechanism involves intercalation with DNA, leading to disruption of cellular functions and inducing apoptosis in cancer cells. A study demonstrated that various derivatives of quinoline compounds, including this one, showed promising results against different cancer cell lines, highlighting their potential as anticancer agents .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies have shown that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as certain fungi. The presence of electron-withdrawing groups in its structure enhances its antimicrobial efficacy, making it a candidate for further development in treating infections .
3. Neurological Disorders
There is emerging evidence suggesting that this compound may be beneficial in treating neurological disorders such as Alzheimer's disease and cognitive impairments. Its ability to modulate neurotransmitter systems could provide therapeutic avenues for managing symptoms associated with these conditions .
Pharmacological Mechanisms
The pharmacological activity of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride can be attributed to several mechanisms:
- DNA Intercalation: The quinoline moiety allows the compound to bind to DNA, disrupting replication and transcription processes.
- Enzyme Modulation: The piperazine ring interacts with various enzymes and receptors, influencing their activity and contributing to its therapeutic effects.
Synthetic Routes
The synthesis of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions: Combining 3,4-dihydroquinoline with piperazine under controlled conditions using solvents like ethanol or methanol.
- Oxidation and Reduction Reactions: These reactions allow for modification of the compound's functional groups, enhancing its biological activity.
Case Studies
Several case studies have documented the effectiveness of this compound in various applications:
Case Study 1: Anticancer Efficacy
A study conducted on a series of quinoline derivatives demonstrated that modifications to the piperazine ring significantly enhanced anticancer activity against specific cell lines. The study concluded that structural optimization could lead to more potent anticancer agents .
Case Study 2: Antimicrobial Activity
Research evaluating the antimicrobial properties of quinoline derivatives found that certain modifications resulted in increased inhibition against resistant bacterial strains. This highlights the importance of chemical modifications in developing effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperazine ring can interact with various enzymes and receptors, modulating their activity. These interactions result in the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally analogous piperazine-ethanone derivatives:
Key Observations:
- Heterocyclic Core Influence: Dihydroquinoline (target compound): The nitrogen-containing aromatic system may enhance binding to enzymes or receptors via π-π stacking or hydrogen bonding. Dihydrobenzoxazine: Incorporates an oxygen atom, increasing polarity and possibly altering solubility compared to dihydroquinoline . Furan: The oxygen-rich furan ring may decrease metabolic stability due to susceptibility to oxidation . Phenothiazine: The sulfur atom and tricyclic structure could confer distinct electronic properties and binding affinities .
- Salt Forms : Hydrochloride salts improve solubility, but dihydrochloride variants (e.g., benzoxazine derivative) may exhibit higher crystallinity and stability .
Biological Activity
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone;hydrochloride is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and pharmacological properties based on various research findings and case studies.
Chemical Structure and Properties
The compound features a quinoline ring fused with a piperazine moiety, which is significant for its biological interactions. Its molecular formula is C13H16ClN3O, and it has a molecular weight of approximately 253.74 g/mol. The piperazine group is often associated with enhanced solubility and bioavailability in medicinal chemistry.
Antimicrobial Activity
Numerous studies have documented the antimicrobial properties of quinoline derivatives. For instance, Schiff base derivatives containing similar structures have shown broad-spectrum antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | S. aureus | 5 | Bactericidal |
| Compound B | E. coli | 10 | Bacteriostatic |
| Compound C | K. pneumoniae | 15 | Bactericidal |
Cytotoxicity Studies
In vitro studies have indicated that compounds structurally related to 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone exhibit significant cytotoxic effects against cancer cell lines. For example, research on phenothiazine derivatives demonstrated that certain compounds could modulate cholinesterase activity in liver cancer cells while maintaining lower toxicity levels in non-cancerous cells .
Case Study: Cytotoxic Effects in Liver Cancer Cells
A study evaluated the cytotoxicity of several quinoline derivatives in liver cancer cell lines (Hep3B and SkHep1). The results showed that some derivatives had IC50 values as low as 5.97 µM, indicating potent anti-cancer activity .
Pharmacological Implications
The pharmacological implications of this compound are notable due to its potential applications in treating infections caused by resistant bacteria and certain cancers. The structure-activity relationship (SAR) studies suggest that modifications to the quinoline or piperazine moieties could enhance efficacy and reduce toxicity .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone hydrochloride?
The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core followed by coupling with a piperazine-ethanone intermediate. Key steps include:
- Quinoline activation : Bromination or chlorination at the 1-position of 3,4-dihydro-2H-quinoline to enable nucleophilic substitution.
- Piperazine-ethanone preparation : Reaction of piperazine with chloroacetyl chloride under anhydrous conditions to form 2-piperazin-1-ylethanone.
- Coupling : Use of a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate SN2 displacement between the activated quinoline and piperazine-ethanone intermediate.
- Salt formation : Treatment with HCl in ethanol to yield the hydrochloride salt, followed by recrystallization for purity .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Quinoline activation | Br₂, FeCl₃, 0–5°C | 75–85% |
| Piperazine-ethanone synthesis | Chloroacetyl chloride, Et₃N, THF, reflux | 90% |
| Coupling | DMF, K₂CO₃, 80°C, 12h | 60–70% |
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic signals for the quinoline aromatic protons (δ 7.2–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 342.2) using a C18 column and acetonitrile/water gradient .
- X-ray crystallography : Resolves hydrochloride salt formation and hydrogen-bonding patterns in the solid state .
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (GHS Category 4 acute toxicity) .
- First-aid measures : For skin contact, rinse immediately with water; for ingestion, seek medical attention and provide SDS (e.g., CAS-specific data from PubChem) .
Advanced Research Questions
Q. How can reaction yields be optimized when conflicting reports exist for intermediate steps?
Contradictory yields often stem from impurities in starting materials or suboptimal coupling conditions. Methodological improvements include:
- Design of Experiments (DoE) : Systematically vary temperature, solvent (e.g., DMF vs. DMSO), and stoichiometry to identify robust conditions .
- Purification of intermediates : Use column chromatography or preparative HPLC to isolate high-purity intermediates before coupling .
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance SN2 efficiency in polar aprotic solvents .
Q. How can discrepancies in reported pharmacological activity (e.g., receptor binding vs. cellular assays) be resolved?
Discrepancies may arise from:
- Solubility differences : The hydrochloride salt’s aqueous solubility (e.g., >10 mg/mL in PBS) versus free base forms used in lipid-rich cellular assays .
- Impurity profiles : HPLC-MS quantification of by-products (e.g., unreacted quinoline or piperazine derivatives) that interfere with bioactivity .
- Assay conditions : Validate target engagement using orthogonal methods (e.g., SPR for binding affinity and Western blotting for downstream signaling) .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the quinoline (e.g., halogenation) or piperazine (e.g., N-substitution) to correlate structural changes with activity .
- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and membrane permeability (Caco-2 assays) to rule off-target effects .
- Cryo-EM/X-ray co-crystallization : Resolve binding modes with target proteins (e.g., serotonin receptors) to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
